molecular formula C22H28N2O B11583299 1-butyl-2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole

1-butyl-2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11583299
M. Wt: 336.5 g/mol
InChI Key: SPHBLLMDFMRDGJ-UHFFFAOYSA-N
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Description

1-BUTYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of 1-BUTYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

1-BUTYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-BUTYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-BUTYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-BUTYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can be compared to other similar compounds, such as:

The uniqueness of 1-BUTYL-2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the resulting chemical properties, which differentiate it from other tert-butylphenol derivatives.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

1-butyl-2-[(4-tert-butylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H28N2O/c1-5-6-15-24-20-10-8-7-9-19(20)23-21(24)16-25-18-13-11-17(12-14-18)22(2,3)4/h7-14H,5-6,15-16H2,1-4H3

InChI Key

SPHBLLMDFMRDGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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